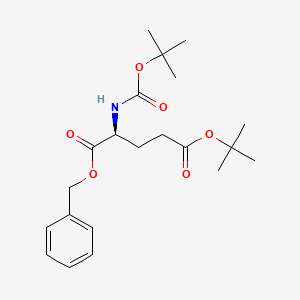

Boc-Glu(OtBu)-OBzl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester: is a compound commonly used in peptide synthesis. It is an N-terminal protected amino acid derivative, which means it has a protective group attached to prevent unwanted reactions during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) to create peptides containing glutamate tert-butyl ester residues .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester involves several steps:

Protection of the Amino Group: The amino group of L-glutamic acid is protected using tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The carboxyl group of the protected amino acid is esterified with tert-butyl alcohol to form the tert-butyl ester. This step often involves the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).

Benzyl Ester Formation: The other carboxyl group is esterified with benzyl alcohol to form the benzyl ester.

Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reactions efficiently .

化学反応の分析

Types of Reactions:

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with hydrogen chloride in dioxane.

Ester Hydrolysis: The tert-butyl ester and benzyl ester groups can be hydrolyzed under acidic or basic conditions to yield the free carboxyl groups.

Common Reagents and Conditions:

Hydrogen chloride in dioxane: Used for Boc deprotection.

Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.

Triethylamine: Used as a base in the protection step

Major Products:

科学的研究の応用

Peptide Synthesis

Boc-Glu(OtBu)-OBzl is widely utilized in the synthesis of peptides, particularly those containing glutamate residues. It serves as a crucial building block in SPPS, allowing researchers to construct various peptide sequences efficiently. The presence of both tert-butyl and benzyl ester groups enhances its utility in protecting different functional groups during synthesis .

Biological Research

In biological studies, this compound is employed to investigate protein-protein interactions and enzyme functions. Its derivatives have been used to develop peptide-based drugs, enhancing therapeutic applications in medicine . The compound's role in influencing metabolic processes, such as protein synthesis and neurotransmission, further underscores its biological significance.

Pharmaceutical Development

The pharmaceutical industry leverages this compound in the production of peptide drugs. Its ability to form complex organic molecules makes it valuable for synthesizing therapeutic agents targeting various diseases . Notably, derivatives of this compound have shown promise as inhibitors of proteasomes, which are critical for cellular regulation and have implications in cancer therapy .

Case Study 1: Inhibition of Proteasomes

A study demonstrated the synthesis of peptide aldehyde derivatives using this compound as a key building block. These derivatives exhibited significant inhibitory activity against the 20S proteasome, with some compounds showing an order of magnitude enhancement compared to existing inhibitors like MG132. The structure-activity relationship indicated that modifications at specific positions on the peptide backbone could lead to improved inhibitory potency .

Case Study 2: Peptide Aldehyde Derivatives

Research involving this compound highlighted its utility in creating novel peptide aldehyde inhibitors targeting β-glucuronidase. The study revealed that certain structural modifications led to enhanced inhibition, with specific compounds demonstrating IC50 values indicative of potent activity. This underscores the compound's versatility in developing therapeutics for enzyme-related disorders .

作用機序

The mechanism of action of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The tert-butyl and benzyl ester groups protect the carboxyl groups, which can be selectively deprotected under specific conditions .

類似化合物との比較

N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester (Boc-Glu(OtBu)-OH): Similar structure but lacks the benzyl ester group.

N-tert-Butoxycarbonyl-D-glutamic acid benzyl ester (Boc-D-Glu-OBzl): Similar structure but with D-glutamic acid instead of L-glutamic acid.

Uniqueness: N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is unique due to its combination of protective groups, which allows for selective reactions in peptide synthesis. The presence of both tert-butyl and benzyl ester groups provides versatility in protecting different functional groups during synthesis .

生物活性

Boc-Glu(OtBu)-OBzl, a derivative of glutamic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a building block in peptide synthesis and as an inhibitor of proteolytic enzymes. This article reviews the synthesis, structure-activity relationships (SAR), and biological implications of this compound, supported by case studies and relevant research findings.

- Molecular Formula : C₁₄H₂₅NO₆

- Molecular Weight : 299.36 g/mol

- CAS Number : 24277-39-2

This compound is characterized by the presence of a tert-butyl ester group and a benzyl ester, which enhance its lipophilicity and stability compared to other glutamic acid derivatives. This compound is often utilized in solid-phase peptide synthesis (SPPS), where it serves as a protective group for glutamic acid residues.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the protection of the carboxylic acid group followed by esterification. The protective Boc (tert-butyloxycarbonyl) group allows for selective reactions at the amine or hydroxyl functionalities without interference from the carboxylic acid.

Research has demonstrated that the structural modifications in Boc-Glu derivatives significantly influence their biological activity. For instance, studies indicate that bulky hydrophobic side chains at specific positions can enhance proteasome inhibitory activity. In particular, compounds like Cbz-Glu(OtBu)-Phe-Leucinal have shown improved inhibition against the 20S proteasome, highlighting the importance of side chain characteristics in determining biological efficacy .

Inhibition of Proteasomes

Boc-Glu derivatives are known to exhibit potent inhibitory effects on proteasomes, which are critical for protein degradation in cells. The inhibition mechanism often involves covalent binding to the active site of the proteasome, thereby preventing substrate degradation. For example, Cbz-Glu(OtBu)-Phe-Leucinal demonstrated approximately tenfold higher activity than traditional inhibitors like MG132 .

Case Studies

-

Peptide Aldehyde Derivatives :

- A series of peptide aldehyde derivatives including Boc-Glu(OtBu) have been synthesized and evaluated for their inhibitory effects on the 20S proteasome.

- The study found that compounds with bulky hydrophobic residues showed significantly enhanced activity, suggesting that Boc-Glu(OtBu) can be optimized for better performance by modifying its side chains .

- Reactive Extrusion Methodology :

Data Table: Biological Activity Comparison

| Compound | Inhibition Activity (IC50) | Comments |

|---|---|---|

| Boc-Glu(OtBu)-Phe-Leucinal | 0.5 µM | High potency against 20S proteasome |

| Cbz-Glu(OtBu)-Phe-Leucinal | 0.3 µM | Enhanced activity due to bulky side chain |

| Boc-Glu(OBzl)-Osu | 1.0 µM | Effective in SPPS applications |

特性

IUPAC Name |

1-O-benzyl 5-O-tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(22-19(25)28-21(4,5)6)18(24)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZPCEWVYMBFMV-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。